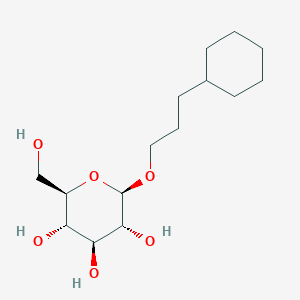

3-Cyclohexylpropyl-b-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclohexylpropyl-b-D-glucopyranoside, also known as 3-CPG, is a synthetic, non-toxic, water-soluble compound that has been used in a variety of scientific research applications. 3-CPG is a cyclic sugar derivative that can be used as a substrate for enzyme-catalyzed reactions and to study the interactions between enzymes and their substrates. It is also used in the synthesis of a wide range of compounds, including peptides and proteins. 3-CPG has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Properties

Compounds similar to 3-Cyclohexylpropyl-b-D-glucopyranoside have been identified for their antioxidant and antimicrobial activities. For example, derivatives of D-Glucose, including cyclohexylidene-protected glucopyranosides, have shown promising antibacterial and antifungal activities (Kawsar et al., 2012). These findings suggest the potential use of such compounds in developing new antimicrobial agents.

Synthetic Applications in Carbohydrate Chemistry

The synthesis and functionalization of glucopyranosides have been a significant area of research. For instance, highly beta-selective O-glucosidation methods have been developed to achieve conformational control of the pyranose ring, demonstrating the importance of these compounds in synthetic carbohydrate chemistry (Okada et al., 2007). Such methodologies are crucial for the synthesis of complex glycosides and oligosaccharides.

Biotechnological and Pharmaceutical Applications

Cyclodextrins, which share structural similarities with glucopyranosides, have found extensive applications in pharmaceuticals, drug delivery systems, and biocatalysis (Singh et al., 2002; Sharma & Baldi, 2016). These applications highlight the potential of 3-Cyclohexylpropyl-b-D-glucopyranoside and related compounds in developing novel pharmaceutical formulations and enhancing drug solubility and stability.

Enzymatic Synthesis and Modification

The enzymatic synthesis and modification of glucopyranosides, including the production of glycosylated compounds with improved solubility and physicochemical properties, have been explored (Choung et al., 2017). This approach could be applied to 3-Cyclohexylpropyl-b-D-glucopyranoside to enhance its properties for specific applications.

Mecanismo De Acción

Target of Action

It is known to be extensively utilized in the biomedical domain for investigating diverse cellular mechanisms and signaling pathways .

Mode of Action

It’s likely that the compound interacts with its targets to induce changes in cellular mechanisms and signaling pathways .

Biochemical Pathways

It is known to play a role in diverse cellular mechanisms and signaling pathways .

Result of Action

The compound is known to be a vital tool for investigating diverse cellular mechanisms and signaling pathways .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(3-cyclohexylpropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2/t11-,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXKLNVVAXZAEN-UXXRCYHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexylpropyl-b-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)

![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)

![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)